molecular formula C15H15F4N5O8S B069283 ((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate CAS No. 161109-76-8

((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate

Cat. No. B069283
M. Wt: 501.4 g/mol
InChI Key: PNVRDBIJIUYDQP-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate" is a fluorinated purine nucleoside analog. Its structure suggests that it could be of interest in the fields of medicinal chemistry and drug development, particularly due to the presence of fluorine atoms which often enhance bioactivity and stability in pharmaceutical compounds.

Synthesis Analysis

While specific synthesis details for this compound are not directly available, related research on fluorinated compounds and purine nucleosides provides insight. The synthesis of similar fluorinated nucleoside analogs typically involves multi-step organic reactions, including halogenation, acetylation, and sulfonation processes. A key intermediate for synthesizing related compounds has been developed, demonstrating the complexity and efficiency required in these syntheses (Jin et al., 2001).

properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N5O8S/c1-5(25)29-3-7-9(30-6(2)26)10(32-33(27,28)15(17,18)19)13(31-7)24-4-21-8-11(20)22-14(16)23-12(8)24/h4,7,9-10,13H,3H2,1-2H3,(H2,20,22,23)/t7-,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVRDBIJIUYDQP-QYVSTXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628701
Record name 3',5'-Di-O-acetyl-2-fluoro-2'-O-(trifluoromethanesulfonyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate

CAS RN

161109-76-8
Record name 3',5'-Di-O-acetyl-2-fluoro-2'-O-(trifluoromethanesulfonyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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